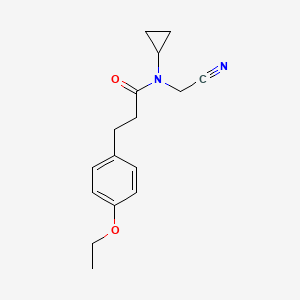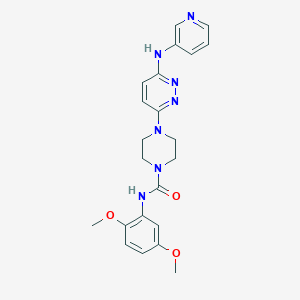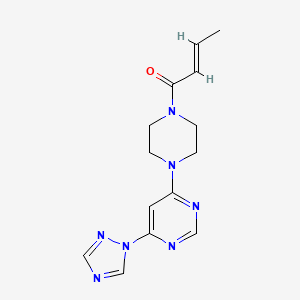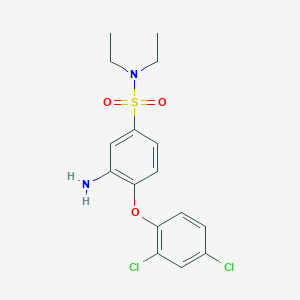
tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate (also known as Boc-CBCM-AM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Enantiopure Derivatives
Tert-Butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate serves as a starting material for synthesizing enantiopure derivatives like 4-hydroxypipecolate and 4-hydroxylysine, indicating its significance in the production of complex organic molecules. The synthesis process utilizes beta-amino acids, demonstrating versatility in generating cis-4-hydroxy delta-lactams with high yield and stereoselectivity, which are crucial for pharmaceutical applications (Marin et al., 2004).
Key Intermediate in Biologically Active Compounds
This compound also acts as an important intermediate in synthesizing biologically active compounds, such as crizotinib, a notable example highlighting its role in the pharmaceutical industry. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, underscoring the compound's utility in creating complex molecular structures (Kong et al., 2016).
Anticancer Drug Intermediate
Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from tert-butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate, is highlighted as a crucial intermediate for small molecule anticancer drugs. This showcases the compound's significant contribution to cancer research and drug development, providing a high yield synthetic pathway for critical intermediates in anticancer medication (Zhang et al., 2018).
Cyclic Amino Acid Ester Synthesis
The compound's utility extends to synthesizing cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This involves an intramolecular lactonization reaction characterized by single crystal X-ray diffraction analysis, highlighting its role in producing structurally complex and significant organic molecules (Moriguchi et al., 2014).
Vandetanib Intermediate
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate of Vandetanib, further emphasizing the compound's importance in the synthesis of medically relevant molecules. The synthesis from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution illustrates the compound's utility in drug development (Wang et al., 2015).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(cyclobutylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-9-7-16(12-17,8-10-18)11-13-5-4-6-13/h13H,4-12,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFVKRKGRLNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)



![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)